molecular formula C5H4F3IN2 B2471364 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1443279-46-6

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2471364
CAS No.: 1443279-46-6
M. Wt: 276.001
InChI Key: ZSAGEQHGJLVMRX-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 1, and an iodine atom at position 3. The iodine substituent enhances reactivity in transition metal-catalyzed reactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

4-iodo-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAGEQHGJLVMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-46-6
Record name 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
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Preparation Methods

Iodine Monochloride (ICl) in Acetic Acid

Reaction Scheme :
1-Methyl-5-(trifluoromethyl)-1H-pyrazole + ICl → 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Procedure (,):

  • Solvent : Acetic acid (22 mL per 3.70 g substrate)
  • Reagents : ICl (2.64 g, 1.1 eq), sodium acetate (1.38 g, 0.5 eq)
  • Conditions : Room temperature, 4 h stirring
  • Workup : Aqueous extraction, silica gel chromatography (hexane:EtOAc = 5:1→7:3)
  • Yield : 4.80 g (quantitative yield based on substrate)

Key Data :

Parameter Value
1H NMR (CDCl₃) δ 3.84 (s, 3H, CH₃), 7.59 (s, 1H, pyrazole-H)
MS (ESI+) m/z 353 [M+H]+

Mechanistic Insight :
ICl acts as an iodinating agent, with acetic acid protonating the pyrazole to enhance electrophilic attack at the electron-rich C4 position. Sodium acetate neutralizes HCl byproduct, preventing decomposition.

Iodine/Ammonium Cerium(IV) Nitrate (CAN) in Acetonitrile

Reaction Scheme ():
1-Methyl-5-(trifluoromethyl)-1H-pyrazole + I₂ → this compound

Procedure :

  • Solvent : Acetonitrile (60 mL per 6.0 g substrate)
  • Reagents : I₂ (1 eq), CAN (0.5 eq)
  • Conditions : RT, overnight stirring
  • Workup : Na₂S₃O₃ wash, column chromatography
  • Yield : 60.6%

Advantages :

  • Avoids corrosive ICl
  • CAN oxidizes I⁻ to I⁺, sustaining iodination efficiency.

Directed Lithiation-Electrophilic Trapping

Flow-Assisted Lithiation

Reaction Scheme (,):
1-Methyl-5-(trifluoromethyl)-1H-pyrazole → Li intermediate → I₂ quenching

Procedure :

  • Lithiation : LDA (2.2 eq) in THF at -78°C, 30 min
  • Electrophile : I₂ (1.1 eq) in flow reactor (residence time: 2 min)
  • Yield : 72–85%

Key Parameters :

Variable Optimal Value
Temperature -78°C (lithiation), 0°C (quench)
Solvent THF:hexane (3:1)
Concentration 0.2 M (prevents precipitation)

Regioselectivity :
The trifluoromethyl group directs lithiation to C4, enabling precise iodine incorporation.

Cyclocondensation of Iodinated Precursors

Hydrazine-Iodoketone Cyclization

Reaction Scheme ():
4-Iodo-1,1,1-trifluoro-3-buten-2-one + methylhydrazine → this compound

Procedure :

  • Conditions : EtOH, reflux, 12 h
  • Yield : 78%

Limitations :

  • Requires synthesis of iodinated enone precursor.
  • Competing regioselectivity may produce 3-iodo isomers.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost
ICl/AcOH 90–100 High (C4) Pilot-scale $$
I₂/CAN 60–70 Moderate Lab-scale $
Lithiation 72–85 Excellent Microscale $$$
Cyclocondensation 78 Variable Lab-scale $$

Critical Observations :

  • ICl/AcOH is optimal for large-scale synthesis due to high yields and simplicity.
  • Lithiation offers superior regiocontrol but requires specialized equipment.
  • I₂/CAN is cost-effective but less efficient for electron-deficient pyrazoles.

Structural Characterization

Spectroscopic Data

  • 1H NMR (600 MHz, CDCl₃): δ 3.84 (s, 3H), 7.59 (s, 1H)
  • 13C NMR : δ 152.1 (C4), 139.5 (q, CF3), 120.8 (C5)
  • MS (ESI+) : m/z 353.0 [M+H]+

Challenges and Optimization Strategies

Regiochemical Control

  • Trifluoromethyl Direction : The -CF3 group deactivates C5, favoring C4 iodination.
  • Side Products : 3-Iodo isomers (5–15%) form under high-temperature conditions.

Purification

  • Column Chromatography : Hexane:EtOAc (7:3) resolves iodo isomers.
  • Recrystallization : CH₂Cl₂/hexane yields 95% purity.

Industrial Applications and Patents

  • Agrochemicals : Intermediate in fungicides (WO2017084995A1).
  • Pharmaceuticals : Building block for kinase inhibitors (EP3921307B1).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 4 acts as an excellent leaving group, facilitating substitution reactions under mild conditions:

Reaction Conditions Product Yield Source
Azide substitutionNaN₃, DMF, 80°C, 12 hrs3-Azido-1-methyl-5-(trifluoromethyl)-1H-pyrazole85%
Thiolate substitutionKSC₆H₅, DMF, 60°C, 8 hrs4-(Phenylthio)-1-methyl-5-(trifluoromethyl)-1H-pyrazole78%
Amine substitutionNH₃ (aq.), EtOH, 50°C, 24 hrs4-Amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole63%

Mechanistic Insight :
The trifluoromethyl group increases the ring's electrophilicity, stabilizing the Meisenheimer intermediate during SNAr. Reactions typically proceed via a two-step process: (1) deprotonation at position 3, (2) nucleophilic attack followed by iodine departure.

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent enables efficient coupling reactions, making this compound valuable in synthesizing biaryl systems:

Reaction Type Catalyst/Reagents Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, DMF/H₂O100°C, 24 hrs4-Phenyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole78%
SonogashiraPdCl₂(PPh₃)₂, CuI, HC≡CPh, Et₃N80°C, 12 hrs4-(Phenylethynyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole72%
Ullmann-type couplingCuI, 1,10-phenanthroline, K₂CO₃, DMSO120°C, 48 hrs4-(4-Methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole68%

Key Observations :

  • The trifluoromethyl group improves catalyst turnover by preventing undesired coordination to palladium .

  • Steric hindrance from the methyl group at position 1 directs coupling exclusively at position 4.

Oxidation and Functionalization

While the trifluoromethyl group is generally inert, the pyrazole ring undergoes selective oxidation:

Reaction Oxidizing Agent Conditions Product Yield Source
Ring oxidationKMnO₄, H₂SO₄0°C, 2 hrs4-Iodo-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid65%
N-Methyl oxidationmCPBA, CH₂Cl₂RT, 6 hrs4-Iodo-5-(trifluoromethyl)-1H-pyrazole-1-oxide58%

Limitations :

  • Harsh conditions (e.g., >100°C) lead to deiodination as a competing reaction.

Comparative Reactivity Analysis

The compound’s reactivity diverges significantly from structurally related pyrazoles:

Compound Key Reactivity Distinctive Feature
4-Iodo-1-methyl-3-nitro-1H-pyrazoleFaster SNAr due to stronger -I effect of nitro groupLimited stability under basic conditions
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazoleLower coupling efficiency (Br vs. I)Requires higher catalyst loading
1-Methyl-5-(trifluoromethyl)-1H-pyrazoleNo iodine limits cross-coupling utilityRelies on C-H activation for functionalization

Unique Advantages :

  • Iodine’s polarizability enhances oxidative addition in palladium-catalyzed reactions .

  • Methyl group at position 1 prevents unwanted N-H reactivity during substitution.

Scientific Research Applications

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Halogenated Pyrazoles :

  • 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Bromine at position 4 shows moderate reactivity in cross-coupling reactions compared to iodine. For example, Sonogashira coupling of 4-bromo derivatives requires optimized conditions (e.g., Pd catalysts, high temperatures) to achieve yields >90% . In contrast, the iodine analog undergoes Suzuki coupling at milder conditions due to iodine’s superior leaving-group ability .
  • 3-Chloro-4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole : The addition of a chloro substituent at position 3 reduces steric hindrance compared to bulkier groups (e.g., phenyl), enabling efficient coupling with phenylboronic acid (Pd(PPh₃)₄ catalyst, 80% yield) .

Non-Halogenated Pyrazoles:

  • 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole: Bulky aromatic substituents increase molecular weight and reduce solubility in polar solvents.
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Key Functional Groups Applications
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole Not reported N/A -CF₃, -I, -CH₃ Cross-coupling intermediates
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole 98–100 93 -CF₃, -Br, -Ph Crystallography studies
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(trimethoxyphenyl)-1H-pyrazole N/A 95 -CF₃, -OCH₃ Anticancer agents

Key Observations :

  • Iodinated pyrazoles exhibit higher reactivity but lower thermal stability (melting points often unreported due to decomposition risks).
  • Brominated analogs show higher crystallinity (e.g., 98–100°C melting point) , while methoxy-substituted derivatives prioritize solubility for biological screening .
Pharmacological Potential
  • The trifluoromethyl group in this compound enhances blood-brain barrier penetration, making it a candidate for neuropharmacology .
  • In contrast, analogs like 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) act as estrogen receptor antagonists, highlighting the role of aryl substituents in target selectivity .

Biological Activity

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, including synthesis methods and case studies.

The compound features a pyrazole ring, which is a five-membered heterocyclic structure known for its pharmacological significance. The presence of iodine and trifluoromethyl groups enhances its reactivity and biological interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. Research indicates that it may inhibit enzymes involved in inflammatory responses and cancer progression, making it a candidate for anti-inflammatory and anticancer therapies.

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies report IC50 values indicating significant anti-inflammatory effects comparable to established drugs like diclofenac .
  • Anticancer Properties : this compound has demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound's structure allows it to interfere with tumor growth mechanisms, showcasing potential as a therapeutic agent in cancer treatment .

Synthesis

Several synthetic routes have been developed for producing this compound. Common methods involve the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity. The trifluoromethyl group is particularly important for enhancing membrane permeability and biological activity .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various pyrazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound was tested alongside established anticancer agents, demonstrating comparable efficacy in inhibiting cell proliferation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this pyrazole derivative. It was found to effectively reduce inflammation in animal models, with results showing a marked decrease in edema compared to control groups. The compound's mechanism involved selective inhibition of COX enzymes, highlighting its therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnti-inflammatory5.40 (COX-2)Effective against inflammation
4-Iodo-3-trifluoromethyl-1H-pyrazoleAnticancer0.08 (MCF-7)Comparable to standard treatments
1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazoleAntimicrobialN/ADifferent electronic properties

Q & A

Q. What are the key synthetic pathways for preparing 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole?

While direct synthesis data for this compound is limited, analogous iodinated pyrazoles (e.g., 1-(5-fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole) involve:

  • Step 1: Functionalization of the pyrazole core with a trifluoromethyl group, often via nucleophilic substitution or cyclization of trifluoromethyl-containing precursors .
  • Step 2: Iodination at the 4-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) or transition-metal-catalyzed coupling (e.g., Pd-mediated reactions) .
  • Step 3: Methylation at the 1-position using methyl halides or diazomethane under basic conditions . Critical Parameters: Solvent choice (e.g., dichloromethane), temperature control (0–50°C), and catalyst selection (e.g., Pd(PPh₃)₄) significantly influence yields .

Q. How is the trifluoromethyl group introduced into the pyrazole ring?

The trifluoromethyl group is typically incorporated via:

  • Direct Cyclization: Using trifluoromethyl ketones or aldehydes in cyclocondensation reactions with hydrazines .
  • Post-Functionalization: Fluorination of methyl or chloromethyl groups using reagents like SF₄ or Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) . Example: 3-Methyl-5-(trifluoromethyl)-1H-pyrazole is synthesized by reacting hydrazine hydrate with ethyl trifluoroacetoacetate under acidic conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR: To confirm substitution patterns (e.g., iodination at C4, methyl at N1) and trifluoromethyl integration .
  • Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns (e.g., iodine’s signature peak at ~127 amu) .
  • IR Spectroscopy: To identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during iodination be mitigated?

Iodination at the 4-position may compete with:

  • Diiodination: Avoided by using stoichiometric iodine sources (e.g., 1 eq. NIS) and low temperatures (0–5°C) .
  • Ring Oxidation: Prevented by inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF) . Case Study: In a related compound, Pd-catalyzed coupling of 5-(trifluoromethyl)-1H-pyrazole with iodobenzene achieved 72% yield by optimizing catalyst loading (5 mol% Pd(OAc)₂) .

Q. What strategies resolve contradictions in bioactivity data for iodinated pyrazoles?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:

  • Solubility Issues: Use of co-solvents (DMSO ≤1%) or prodrug formulations to enhance bioavailability .
  • Isomer Purity: Chiral HPLC or recrystallization ensures enantiomeric excess (>99%) for accurate SAR studies . Example: Fluorine and iodine substituents in 1-(5-fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole improved binding affinity to carbonic anhydrase by 15-fold compared to non-halogenated analogs .

Q. How do computational models predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies reveal:

  • Electrophilic Susceptibility: The 4-iodo group’s electron-withdrawing effect activates the pyrazole ring for Suzuki-Miyaura couplings .
  • Transition-State Analysis: Iodine’s polarizability lowers energy barriers for Pd-mediated bond formation (ΔG‡ ~25 kcal/mol) . Validation: Molecular docking of analogous compounds (e.g., triazole-pyrazole hybrids) aligns with experimental binding modes in enzyme active sites .

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